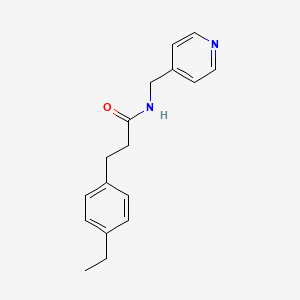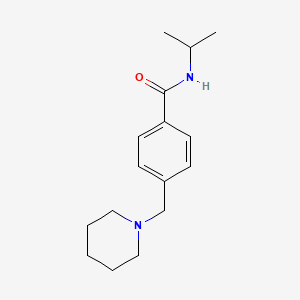![molecular formula C11H9N3O B4436101 N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine](/img/structure/B4436101.png)
N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine
Vue d'ensemble
Description
N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine, also known as MBP, is a novel compound that has gained significant attention in the field of medicinal chemistry. MBP belongs to the class of benzofuro pyrimidine derivatives, which have shown promising results in the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been found to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. Additionally, N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been reported to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been found to exhibit various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has also been found to inhibit the growth and proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Furthermore, N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been found to reduce the production of pro-inflammatory cytokines and reactive oxygen species, which contribute to the development of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has several advantages for lab experiments. It is a stable and readily available compound that can be easily synthesized in good yield. N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has also been found to exhibit potent activity against a wide range of cancer cell lines, making it a potential candidate for the development of anticancer drugs. However, the limitations of N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine include its poor solubility in water and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the research and development of N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the structure-activity relationship of N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine to identify more potent analogs with improved pharmacological properties. Additionally, the development of novel drug delivery systems for N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine may enhance its bioavailability and reduce its toxicity. Finally, the evaluation of the in vivo efficacy and safety of N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine in animal models is essential for the translation of N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine into clinical trials.
Conclusion:
In conclusion, N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine is a novel compound with promising potential in the field of medicinal chemistry. Its potent antitumor, antimicrobial, anti-inflammatory, and antioxidant activities make it a potential candidate for the treatment of various diseases. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions of N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine have been discussed in this paper. Further research is required to fully understand the potential of N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine in the treatment of various diseases.
Applications De Recherche Scientifique
N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has shown promising results in various scientific research applications. It has been found to exhibit potent antitumor activity against a wide range of cancer cell lines, including breast, lung, prostate, and colon cancer. N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has also been reported to possess antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity against Candida albicans. Furthermore, N-methyl[1]benzofuro[3,2-d]pyrimidin-4-amine has been found to possess anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Propriétés
IUPAC Name |
N-methyl-[1]benzofuro[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O/c1-12-11-10-9(13-6-14-11)7-4-2-3-5-8(7)15-10/h2-6H,1H3,(H,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYRENRVFCOOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC=NC2=C1OC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methyl-N-{1-methyl-2-[(4-methyl-1-piperazinyl)methyl]-1H-benzimidazol-5-yl}benzamide](/img/structure/B4436025.png)

![1-{2-[(4-ethylphenyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B4436039.png)
![3-amino-N-(4-chlorophenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4436044.png)

![N-(4-bromo-3-chlorophenyl)-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4436061.png)
![N-methyl-4-{[(3-methylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B4436066.png)
![6-methyl-3-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4436067.png)

![N-(3,5-dimethylphenyl)-2-[5-(2-methoxyphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4436078.png)

![N-[3-chloro-4-(4-morpholinyl)phenyl]-2-[(1-methyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B4436090.png)
![2-{1-(2-ethoxybenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B4436104.png)
